N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps One common method includes the cyclization of appropriate precursors under specific conditionsThe final step often involves the coupling of the benzodioxole-5-carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A well-known COX-2 inhibitor with a similar pyrazole structure.
Antipyrine: Another pyrazole derivative with anti-inflammatory properties.
1,5-Diarylpyrazole Derivatives: These compounds share structural similarities and have been studied for their anti-inflammatory and anticancer activities.
Uniqueness
Its combination of a thieno[3,4-c]pyrazole core with a benzodioxole-5-carboxamide group sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H17N3O5S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H17N3O5S/c1-12-2-5-14(6-3-12)23-19(15-9-29(25,26)10-16(15)22-23)21-20(24)13-4-7-17-18(8-13)28-11-27-17/h2-8H,9-11H2,1H3,(H,21,24) |
InChI Key |
QSTCFSWTRVTQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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